Dec-2-en-2-ol

Description

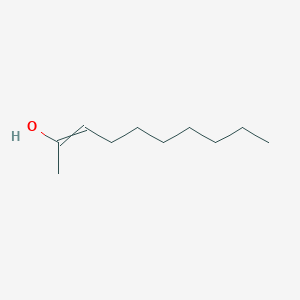

Dec-2-en-1-ol (CAS 22104-80-9), also known as 2-decenol, is a monounsaturated primary alcohol with the molecular formula C₁₀H₂₀O and a molecular weight of 156.27 g/mol . It features a hydroxyl group at position 1 and a double bond between carbons 2 and 2. This compound is primarily used in flavor and fragrance industries due to its mild, fatty odor profile . The (2E)-isomer constitutes ≥95% of commercial samples, as specified by EFSA/JECFA guidelines, ensuring consistency in applications . Its physical properties include a colorless liquid appearance and an estimated XlogP3 value of 3.60, indicating moderate lipophilicity .

Properties

CAS No. |

116760-91-9 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

dec-2-en-2-ol |

InChI |

InChI=1S/C10H20O/c1-3-4-5-6-7-8-9-10(2)11/h9,11H,3-8H2,1-2H3 |

InChI Key |

PKRZDZNWPXVYKI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC=C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dec-2-en-2-ol can be synthesized through several methods, including:

Hydroboration-Oxidation: This method involves the hydroboration of 1-decene followed by oxidation. The reaction typically uses borane (BH3) or a borane complex as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

Grignard Reaction: Another method involves the reaction of a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), with 2-decenal. This reaction forms the corresponding alcohol after hydrolysis.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2-decenal using a suitable catalyst such as palladium on carbon (Pd/C) under controlled conditions. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form 2-decenone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to decane using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 2-decenyl chloride.

Common Reagents and Conditions:

Oxidation: KMnO4 in an acidic medium or CrO3 in the presence of pyridine.

Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using Pd/C.

Substitution: SOCl2 in the presence of pyridine.

Major Products Formed:

Oxidation: 2-Decenone

Reduction: Decane

Substitution: 2-Decenyl chloride

Scientific Research Applications

Dec-2-en-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Dec-2-en-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The double bond in the molecule can undergo reactions that lead to the formation of reactive intermediates, which can interact with cellular components. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

Dec-2-en-1-ol vs. 2-Methyl-11-dodecen-2-ol

- Branching and Chain Length : 2-Methyl-11-dodecen-2-ol has a longer carbon chain (C13 vs. C10) and a methyl branch at position 2, making it a tertiary alcohol. This structural difference increases its molecular weight (198.35 vs. 156.27) and boiling point (130°C at 10 Torr vs. unreported for Dec-2-en-1-ol) .

- Applications : While Dec-2-en-1-ol is used in consumer products, 2-Methyl-11-dodecen-2-ol is employed in niche industrial processes due to its complex structure .

Dec-2-en-1-ol vs. (2E)-2-Decenal Functional Group: (2E)-2-Decenal is an α,β-unsaturated aldehyde, whereas Dec-2-en-1-ol is a primary alcohol. The aldehyde group enhances electrophilicity, making it reactive in oxidation and condensation reactions . Odor Profile: Aldehydes like (2E)-2-Decenal often exhibit stronger, citrus-like odors compared to the milder fatty notes of Dec-2-en-1-ol, influencing their use in perfumery .

Dec-2-en-1-ol vs. Dec-2-yn-1-ol

- Bond Saturation : Dec-2-yn-1-ol contains a triple bond (alkyne) instead of a double bond (alkene), reducing molecular symmetry and increasing reactivity in click chemistry applications .

- Stability : The triple bond in Dec-2-yn-1-ol may confer lower thermal stability compared to the double bond in Dec-2-en-1-ol .

Positional Isomerism: Dec-2-en-1-ol vs. Dec-9-en-1-ol

Research Findings and Industrial Relevance

- Purity and Isomer Specifications: Dec-2-en-1-ol’s commercial samples are standardized to ≥95% (2E)-isomer to meet regulatory requirements for food-grade applications .

- Synthetic Utility : Dec-2-yn-1-ol’s alkyne group enables its use in Huisgen cycloaddition reactions, a cornerstone of polymer and pharmaceutical synthesis .

- Thermal Behavior : Branched alcohols like 2-Methyl-11-dodecen-2-ol exhibit higher boiling points than linear analogs due to increased surface area and intermolecular forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.